molecular formula C11H12N6O5 B12791295 3'-Azido-2',3'-dideoxy-5-((cyanomethyl)oxy)uridine CAS No. 111495-95-5

3'-Azido-2',3'-dideoxy-5-((cyanomethyl)oxy)uridine

Cat. No.: B12791295
CAS No.: 111495-95-5
M. Wt: 308.25 g/mol
InChI Key: ZBUCRYGAWXPNSN-NBEYISGCSA-N
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Description

3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine is a synthetic nucleoside analog. This compound is characterized by the presence of an azido group at the 3’ position, a cyanomethyl group at the 5’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications make it a valuable compound in various scientific research fields, particularly in antiviral and anticancer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine typically involves multiple steps. One common method starts with the protection of the uridine hydroxyl groups, followed by the introduction of the azido group at the 3’ position through nucleophilic substitution. The cyanomethyl group is then introduced at the 5’ position using a suitable cyanomethylating agent. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azido and cyanomethyl groups.

    Hydrolysis: The cyanomethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine involves its incorporation into DNA or RNA, leading to chain termination. This is due to the absence of hydroxyl groups at the 2’ and 3’ positions, which prevents the formation of phosphodiester bonds. The azido group also contributes to its inhibitory effects on enzymes like reverse transcriptase and telomerase .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-2’,3’-dideoxyuridine: Lacks the cyanomethyl group but shares the azido and dideoxy modifications.

    3’-Azido-2’,3’-dideoxy-5-methylcytidine: Similar structure with a methyl group instead of a cyanomethyl group.

    3’-Azido-2’,3’-dideoxyguanosine: Contains a guanine base instead of uracil.

Uniqueness

3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine is unique due to the presence of the cyanomethyl group at the 5’ position, which enhances its chemical stability and biological activity.

Properties

CAS No.

111495-95-5

Molecular Formula

C11H12N6O5

Molecular Weight

308.25 g/mol

IUPAC Name

2-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetonitrile

InChI

InChI=1S/C11H12N6O5/c12-1-2-21-7-4-17(11(20)14-10(7)19)9-3-6(15-16-13)8(5-18)22-9/h4,6,8-9,18H,2-3,5H2,(H,14,19,20)/t6-,8+,9+/m0/s1

InChI Key

ZBUCRYGAWXPNSN-NBEYISGCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)OCC#N)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)OCC#N)CO)N=[N+]=[N-]

Origin of Product

United States

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